1H and 13C NMR spectral data for 2,6-dimethyl-4-tert-butylbenzophenone
1H and 13C NMR spectral data for 2,6-dimethyl-4-tert-butylbenzophenone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethyl-4-tert-butylbenzophenone
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of chemical analysis, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,6-dimethyl-4-tert-butylbenzophenone, a sterically hindered aromatic ketone. Designed for researchers, scientists, and drug development professionals, this document provides predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. We will delve into the rationale behind chemical shift assignments, explore the influence of steric and electronic effects on the spectra, and provide a detailed experimental protocol for data acquisition. This guide serves as a practical reference for the structural elucidation of complex aromatic systems.
Molecular Structure and Key NMR-Relevant Features
2,6-dimethyl-4-tert-butylbenzophenone possesses a unique structure characterized by significant steric hindrance around the carbonyl group. This feature profoundly influences its chemical and spectral properties. The molecule consists of two distinct aromatic moieties bonded to a central carbonyl carbon:
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Ring A (Substituted Phenyl Ring): A 1,3-dimethyl-5-tert-butylphenyl group. The ortho-methyl groups create substantial steric strain, forcing the two aromatic rings out of coplanarity. This torsion affects the electronic communication between the rings and the carbonyl group.
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Ring B (Unsubstituted Phenyl Ring): A standard phenyl group.
The asymmetry and steric crowding around the benzophenone core lead to a distinct and predictable NMR spectrum. The numbering scheme used for assignments throughout this guide is presented below.
Figure 1: Numbering scheme for 2,6-dimethyl-4-tert-butylbenzophenone.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.
| Predicted Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |
| 7.80 - 7.70 | 2H | Multiplet (d) | H-2', H-6' | These protons are ortho to the carbonyl group, which exerts a strong deshielding anisotropic effect, shifting them downfield.[1][2] |
| 7.60 - 7.45 | 3H | Multiplet (m) | H-3', H-4', H-5' | These meta and para protons of the unsubstituted ring are less affected by the carbonyl group and resonate at a more typical aromatic chemical shift.[3] |
| 7.05 - 6.95 | 2H | Singlet (s) | H-3, H-5 | These two equivalent protons are on the substituted ring. The electron-donating alkyl groups cause shielding, shifting them upfield relative to unsubstituted benzene.[4] |
| 2.10 - 2.00 | 6H | Singlet (s) | CH₃ at C-2, C-6 | These benzylic protons are equivalent due to symmetry. Their chemical shift is characteristic of methyl groups attached to an aromatic ring.[3] |
| 1.35 - 1.25 | 9H | Singlet (s) | C(CH₃)₃ at C-4 | The nine equivalent protons of the tert-butyl group produce a strong singlet. This signal is typically found in the 0.5-2.0 ppm range.[5] |
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm).
Predicted ¹³C NMR Spectral Data
Due to the molecule's symmetry, fewer than the total number of carbon atoms will be observed in the proton-decoupled ¹³C NMR spectrum. The substituted ring (Ring A) and the unsubstituted ring (Ring B) will each display four signals for their aromatic carbons.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| 198 - 196 | C =O | The carbonyl carbon of an aromatic ketone typically resonates in this downfield region.[6][7] |
| 152 - 150 | C -4 | This carbon is attached to the tert-butyl group and is shifted downfield by the alkyl substituent effect. |
| 138 - 136 | C -1' | The ipso-carbon of the unsubstituted ring, attached to the carbonyl group. |
| 136 - 134 | C -2, C -6 | These carbons are attached to the methyl groups. |
| 133 - 131 | C -4' | The para-carbon of the unsubstituted ring. |
| 130 - 129 | C -2', C -6' | The ortho-carbons of the unsubstituted ring, deshielded by the carbonyl group. |
| 129 - 127 | C -3, C -5 | These protonated carbons on the substituted ring are shielded by the alkyl groups. |
| 128 - 127 | C -3', C -5' | The meta-carbons of the unsubstituted ring. |
| 138 - 136 | C -1 | The ipso-carbon of the substituted ring, which is highly substituted and sterically hindered. |
| 35 - 34 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[5] |
| 32 - 30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. Their chemical shift is highly characteristic.[5][8] |
| 21 - 19 | -C H₃ at C-2, C-6 | The two equivalent methyl carbons attached to the aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm).
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This section outlines a self-validating methodology for obtaining ¹H and ¹³C NMR spectra.
Step 1: Sample Preparation
The integrity of the final spectrum begins with meticulous sample preparation. The choice of a suitable deuterated solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility for nonpolar to moderately polar organic molecules and its well-characterized residual solvent peaks.[9]
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Weighing: Accurately weigh 10-20 mg of high-purity 2,6-dimethyl-4-tert-butylbenzophenone into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.[10]
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
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Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Step 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer.
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Instrument Tuning: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
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Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to cover the expected range of signals.
-
Number of Scans (NS): 16 to 32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures quantitative integration.
-
Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Spectral Width (SW): Set to ~240 ppm to cover the full range of organic carbon signals.[6]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is standard.
Step 3: Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
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Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
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Baseline Correction: Apply a polynomial function to correct any baseline distortions.
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Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[11]
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Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both spectra.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. acdlabs.com [acdlabs.com]
- 6. Cshifts [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
